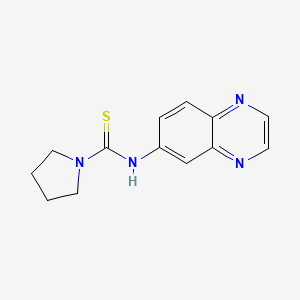
N-(5-iodo-6-methyl-2-pyridinyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodo-6-methyl-2-pyridinyl)-2-thiophenecarboxamide, commonly known as IMPY, is a synthetic compound that belongs to the thiophene family. It is a heterocyclic organic compound with a molecular weight of 357.2 g/mol. IMPY is a potent ligand that selectively binds to amyloid-beta (Aβ) fibrils, which are the hallmark of Alzheimer's disease.
Mechanism of Action
IMPY binds to Aβ fibrils through hydrophobic interactions and hydrogen bonding. This binding results in a conformational change in the Aβ fibrils, which leads to their stabilization and inhibition of further aggregation. IMPY has a high affinity for Aβ fibrils, with a dissociation constant (Kd) in the nanomolar range. This high affinity allows for the detection and quantification of Aβ fibrils in vitro and in vivo.
Biochemical and Physiological Effects:
IMPY has been shown to be a safe and well-tolerated compound in animal studies. It does not exhibit any significant toxicity or adverse effects at therapeutic doses. IMPY has been used to study the biochemical and physiological effects of Aβ fibrils in Alzheimer's disease. It has been shown to inhibit the toxicity of Aβ fibrils on neuronal cells and to reduce the cognitive deficits associated with Alzheimer's disease in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of IMPY is its high affinity for Aβ fibrils, which allows for the detection and quantification of Aβ fibrils in vitro and in vivo. It is a useful tool for studying the aggregation of Aβ peptides and for developing diagnostic imaging agents for Alzheimer's disease. However, the limitations of IMPY include its specificity for Aβ fibrils, which may limit its use in detecting other protein aggregates. Additionally, the synthesis of IMPY is complex and requires specialized equipment and expertise.
Future Directions
Future research on IMPY could focus on developing new diagnostic imaging agents for Alzheimer's disease that are more sensitive and specific than current agents. IMPY could also be used to study the role of Aβ fibrils in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, IMPY could be used to develop new therapeutic agents for Alzheimer's disease that target Aβ fibrils. Overall, IMPY has the potential to advance our understanding of the pathogenesis of Alzheimer's disease and to lead to the development of new diagnostic and therapeutic strategies.
Synthesis Methods
IMPY can be synthesized using a multi-step process that involves the reaction of 2-acetylthiophene with 2-bromo-5-iodo-6-methylpyridine. The resulting intermediate is then converted to the final product using a palladium-catalyzed coupling reaction. The purity of the synthesized compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
IMPY has been extensively used in scientific research to study the aggregation of Aβ peptides, which is believed to be a key factor in the development of Alzheimer's disease. IMPY is a useful tool for detecting and quantifying Aβ fibrils in vitro and in vivo. It has been used to develop diagnostic imaging agents for Alzheimer's disease, such as 123I-IMPY and 18F-IMPY. These imaging agents can be used to visualize the accumulation of Aβ fibrils in the brain of Alzheimer's disease patients.
properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2OS/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKKLFXILACTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)





![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)



![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)
